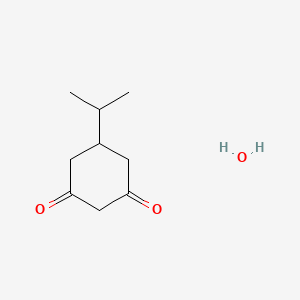

5-Isopropylcyclohexane-1,3-dione hydrate

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Isopropylcyclohexane-1,3-dione hydrate can be achieved through a multistep process. One common method involves the aldol addition reaction. In this process, acetone and sodium hydroxide are combined to form the intermediate product, which is then further processed to yield 5-Isopropylcyclohexane-1,3-dione . Industrial production methods may vary, but they typically involve similar reaction conditions and starting materials .

Análisis De Reacciones Químicas

5-Isopropylcyclohexane-1,3-dione hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the primary applications of 5-Isopropylcyclohexane-1,3-dione hydrate is in the field of agriculture as a herbicide . Research has demonstrated that derivatives of cyclohexane-1,3-diones exhibit herbicidal activity, making them effective for controlling unwanted vegetation.

Herbicidal Activity

- Mechanism : The compound functions by inhibiting specific biochemical pathways in plants, leading to their death. It can be applied directly to the soil or as a foliar treatment.

- Application Rates : Recommended application rates range from 50 to 1000 g per 10 hectares, with optimal efficacy noted at approximately 100 g per 10 hectares .

Pharmaceutical Applications

This compound is also explored for its potential in pharmaceutical formulations. Its structural characteristics allow it to participate in various chemical reactions, leading to the synthesis of biologically active compounds.

Synthesis of Bioactive Compounds

The compound can be utilized as a precursor in the synthesis of:

- Pyran derivatives : Through reactions with α,β-unsaturated aldehydes, leading to compounds with potential therapeutic effects .

- Pharmaceutical intermediates : Its reactivity allows for modifications that yield various pharmaceutical agents.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile reagent for synthesizing complex organic molecules.

Synthetic Pathways

The compound can undergo various transformations:

- Condensation Reactions : It can react with amines and other nucleophiles to form new carbon-carbon bonds.

- Functional Group Modifications : The presence of keto groups allows for further derivatization through reduction or oxidation processes.

Data Tables

| Application Method | Rate (g/10 hectares) |

|---|---|

| Soil Application | 50 - 1000 |

| Foliar Treatment | 50 - 200 |

Case Study 1: Herbicidal Efficacy

A study conducted on various substituted cyclohexane-1,3-diones demonstrated that the hydrate form exhibited superior herbicidal activity compared to its anhydrous counterparts. The research highlighted its effectiveness against common agricultural weeds when applied at the recommended rates .

Case Study 2: Synthesis of Pyran Derivatives

In a synthetic pathway involving α,β-unsaturated aldehydes, researchers successfully utilized this compound to create a series of pyran derivatives. These compounds were evaluated for their biological activity and showed promising results in preliminary tests .

Mecanismo De Acción

The mechanism of action of 5-Isopropylcyclohexane-1,3-dione hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

5-Isopropylcyclohexane-1,3-dione hydrate can be compared with other similar compounds, such as:

5-Isopropyl-1,3-cyclohexanedione: This compound has a similar structure but lacks the hydrate component.

5-Isopropyl-2-methyl-1,3-cyclohexanedione: This compound has an additional methyl group, which can affect its reactivity and properties.

The uniqueness of this compound lies in its specific structure and hydrate component, which can influence its chemical reactivity and applications .

Actividad Biológica

5-Isopropylcyclohexane-1,3-dione hydrate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound has the molecular formula C₉H₁₄O₂·H₂O and a molecular weight of 172.222 g/mol. It is known for its structural features that allow it to participate in various chemical reactions, particularly those involving nucleophiles and electrophiles.

Biological Activity Overview

The biological activities of this compound include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Reactivity : The presence of the diketone moiety allows for nucleophilic attack by thiols and other nucleophiles, leading to the formation of disulfides and other derivatives that can modulate protein function .

- Redox Modulation : By participating in redox reactions, this compound can influence cellular signaling pathways that are sensitive to oxidative conditions .

- Enzyme Interaction : The compound's structure enables it to interact with specific enzymes involved in critical metabolic processes, thereby altering their activity .

Antioxidant Activity

A study highlighted the ability of this compound to reduce oxidative damage in cellular models. It was found that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions.

Enzyme Inhibition

Research indicated that this compound acts as an inhibitor of CDK2/cyclin complexes. In enzyme assays, it demonstrated a Ki value of 2.3 mM against CDK2, suggesting moderate potency as an inhibitor .

| Compound | Ki Value (mM) | Target |

|---|---|---|

| This compound | 2.3 | CDK2/cyclin A |

Anti-inflammatory Effects

In vivo studies have suggested potential anti-inflammatory effects of the compound. Administration in animal models showed a reduction in inflammatory markers and improved outcomes in models of acute inflammation.

Propiedades

IUPAC Name |

5-propan-2-ylcyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2.H2O/c1-6(2)7-3-8(10)5-9(11)4-7;/h6-7H,3-5H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJVWRORYGGPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CC(=O)C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-18-6 | |

| Record name | 1,3-Cyclohexanedione, 5-(1-methylethyl)-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.